Procarbazine Procarbazine Procarbazine is a benzamide obtained by formal condensation of the carboxy group of 4-[(2-methylhydrazino)methyl]benzoic acid with the amino group of isopropylamine. An antineoplastic chemotherapy drug used for treatment of Hodgkin's lymphoma. Metabolism yields azo-procarbazine and hydrogen peroxide, which results in the breaking of DNA strands. It has a role as an antineoplastic agent. It is a member of hydrazines and a member of benzamides. It is a conjugate base of a procarbazine(1+).
An antineoplastic agent used primarily in combination with mechlorethamine, vincristine, and prednisone (the MOPP protocol) in the treatment of Hodgkin's disease.
Procarbazine is an Alkylating Drug. The mechanism of action of procarbazine is as an Alkylating Activity.
Procarbazine is an orally administered alkylating agent used in combination with other antineoplastic agents in the therapy of Hodgkin’s disease and malignant melanoma. Procarbazine therapy has been associated with serum enzyme elevations during therapy and with rare cases of idiosyncratic, clinically apparent acute liver injury.
Procarbazine is a methylhydrazine derivative with antineoplastic and mutagenic activities. Although the exact mode of cytotoxicity has not been elucidated, procarbazine, after metabolic activation, appears to inhibit the trans-methylation of methionine into transfer RNA (t-RNA), thereby preventing protein synthesis and consequently DNA and RNA synthesis. This agent may also undergo auto-oxidation, resulting in the formation of cytotoxic free radicals which damage DNA through an alkylation reaction.
Procarbazine can cause cancer according to an independent committee of scientific and health experts.
Procarbazine is only found in individuals that have used or taken this drug. It is an antineoplastic agent used primarily in combination with mechlorethamine, vincristine, and prednisone (the MOPP protocol) in the treatment of Hodgkin's disease. The precise mode of cytotoxic action of procarbazine has not been clearly defined. There is evidence that the drug may act by inhibition of protein, RNA and DNA synthesis. Studies have suggested that procarbazine may inhibit transmethylation of methyl groups of methionine into t-RNA. The absence of functional t-RNA could cause the cessation of protein synthesis and consequently DNA and RNA synthesis. In addition, procarbazine may directly damage DNA. Hydrogen peroxide, formed during the auto-oxidation of the drug, may attack protein sulfhydryl groups contained in residual protein which is tightly bound to DNA.
Brand Name: Vulcanchem
CAS No.: 671-16-9
VCID: VC0540217
InChI: InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)
SMILES: CC(C)NC(=O)C1=CC=C(C=C1)CNNC
Molecular Formula: C12H19N3O
Molecular Weight: 221.30 g/mol

Procarbazine

CAS No.: 671-16-9

Cat. No.: VC0540217

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Procarbazine - 671-16-9

Specification

CAS No. 671-16-9
Molecular Formula C12H19N3O
Molecular Weight 221.30 g/mol
IUPAC Name 4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide
Standard InChI InChI=1S/C12H19N3O/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3/h4-7,9,13-14H,8H2,1-3H3,(H,15,16)
Standard InChI Key CPTBDICYNRMXFX-UHFFFAOYSA-N
SMILES CC(C)NC(=O)C1=CC=C(C=C1)CNNC
Canonical SMILES CC(C)NC(=O)C1=CC=C(C=C1)CNNC
Appearance Solid powder
Melting Point 223 °C

Introduction

Chemical Structure and Properties

Procarbazine (C12H19N3OC_{12}H_{19}N_{3}O) is a small molecule characterized by a benzamide backbone substituted with an isopropyl hydrazine group . Its IUPAC name, N-propan-2-ylbenzamide, reflects this structure. The compound exists as a white crystalline solid with a melting point of 223°C and a water solubility of 1,420 mg/L, facilitating oral administration . The logP value of 0.06 indicates moderate lipophilicity, enabling blood-brain barrier penetration—a critical feature for treating central nervous system tumors .

Table 1: Physicochemical Properties of Procarbazine

PropertyValueSource
Molecular FormulaC12H19N3OC_{12}H_{19}N_{3}O
Molecular Weight221.30 g/mol
Melting Point223°C
Water Solubility1,420 mg/L
logP0.06
Half-Life10 minutes

Mechanism of Action

Procarbazine operates as a prodrug, requiring metabolic activation to exert cytotoxic effects. Upon oral ingestion, hepatic cytochrome P450 oxidoreductases and mitochondrial monoamine oxidases convert it into active metabolites, including azo-procarbazine and methylazoxy-procarbazine . These intermediates inhibit DNA, RNA, and protein synthesis through multiple pathways:

  • DNA Alkylation: Methylazoxy-procarbazine alkylates guanine residues, inducing cross-links that prevent DNA unwinding and replication .

  • Oxidative Damage: Hydrogen peroxide generated during auto-oxidation attacks sulfhydryl groups in DNA-associated proteins, causing strand breaks .

  • Transmethylation Inhibition: By blocking methionine incorporation into tRNA, procarbazine disrupts protein synthesis, halting cell division .

The drug exhibits phase-specific activity, preferentially targeting the S and G2 phases of the cell cycle . Unlike classical alkylators, procarbazine lacks cross-resistance with other agents, making it valuable in multi-drug regimens .

Pharmacokinetics and Metabolism

Procarbazine demonstrates rapid absorption, achieving peak plasma concentrations within 1 hour post-administration . Its ability to traverse the blood-brain barrier results in cerebrospinal fluid levels comparable to plasma, crucial for treating gliomas . Metabolism occurs predominantly in the liver, yielding cytotoxic azo and methylazoxy derivatives, which exhibit greater potency than the parent compound . Renal excretion eliminates 25–70% of the drug within 24 hours, primarily as the inactive metabolite N-isopropylterephthalamic acid .

Table 2: Pharmacokinetic Profile of Procarbazine

ParameterValueSource
Bioavailability>90%
Peak Plasma Time1 hour
Protein BindingNot Available
Volume of DistributionNot Available
Elimination Half-Life10 minutes (parent)
Excretion RouteUrine (25–70%)

Clinical Applications

Hodgkin’s Lymphoma

RegimenIndicationResponse RateMedian SurvivalSource
MOPPHodgkin’s Lymphoma80%10+ years
BEACOPPAdvanced Hodgkin’s93%92% (4-year)
PCVAnaplastic Glioma65%4.5 years

Adverse Effects and Toxicity

Myelosuppression, manifesting as leukopenia and thrombocytopenia, occurs in 30–50% of patients . Gastrointestinal disturbances (nausea, vomiting) and neurotoxicity (peripheral neuropathy, confusion) are dose-limiting . Long-term risks include secondary acute myeloid leukemia (2–5% incidence) and azoospermia in males .

Table 4: Adverse Effect Profile

Adverse EffectIncidenceManagement
Myelosuppression30–50%Dose reduction, G-CSF
Nausea/Vomiting60–70%5-HT3 antagonists
Neurotoxicity20–30%Symptomatic therapy
Secondary Malignancies2–5%Long-term monitoring

Drug Interactions and Contraindications

As a monoamine oxidase inhibitor (MAOI), procarbazine interacts with tyramine-rich foods and sympathomimetics, risking hypertensive crises . Concurrent use with SSRIs or SNRIs may provoke serotonin syndrome . Absolute contraindications include severe bone marrow suppression and hypersensitivity to hydrazines .

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